molecular formula C17H18N4O2 B278587 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

Cat. No.: B278587
M. Wt: 310.35 g/mol
InChI Key: GKABIXVMNNDTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a benzotriazole ring, which is a fused ring system consisting of a benzene ring and a triazole ring, and an ethoxy-phenyl group attached to the benzotriazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves the following steps:

    Formation of Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of Ethoxy-phenyl Group: The ethoxy-phenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxy-phenyl halide.

    Formation of Propionamide Group: The propionamide group can be introduced through an amide coupling reaction using propionyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ethoxy-phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Used as a stabilizer in polymers and as a UV absorber in coatings and plastics.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features.

    2-(2-Hydroxyphenyl)benzotriazole: A derivative with a hydroxy group instead of an ethoxy group.

    2-(2-Methoxyphenyl)benzotriazole: A derivative with a methoxy group instead of an ethoxy group.

Uniqueness

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is unique due to the presence of the ethoxy-phenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]propanamide

InChI

InChI=1S/C17H18N4O2/c1-3-17(22)18-12-5-10-15-16(11-12)20-21(19-15)13-6-8-14(9-7-13)23-4-2/h5-11H,3-4H2,1-2H3,(H,18,22)

InChI Key

GKABIXVMNNDTRR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC

solubility

0.2 [ug/mL]

Origin of Product

United States

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